Dual SYK/FLT3 Inhibitory Potency: TAK-659 vs. Fostamatinib (R406) and Entospletinib
TAK-659 is a dual SYK/FLT3 inhibitor, whereas the clinically most advanced SYK inhibitor fostamatinib (R406 prodrug, the active metabolite of fostamatinib) and the selective SYK inhibitor entospletinib lack FLT3 activity entirely [1]. In biochemical kinase assays, TAK-659 inhibited SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM . In contrast, R406 exhibits SYK IC50 of ~41 nM and shows no significant FLT3 inhibition (>10 µM), while entospletinib (GS-9973) reports SYK IC50 of ~7.7 nM with no FLT3 activity [2][3]. This dual pharmacology is mechanistically significant because FLT3-ITD mutations are prevalent in AML and confer resistance to chemotherapy; TAK-659 is the only clinical-stage SYK inhibitor that simultaneously addresses FLT3-driven signaling [4].
| Evidence Dimension | Biochemical potency (IC50) against SYK and FLT3 |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Fostamatinib/R406: SYK IC50 ≈ 41 nM, FLT3 >10 µM; Entospletinib: SYK IC50 ≈ 7.7 nM, FLT3 inactive [2][3] |
| Quantified Difference | TAK-659 is ~13-fold more potent against SYK than R406 and provides FLT3 inhibition absent in both R406 and entospletinib (ratio of SYK:FLT3 IC50 ≈ 1.4 for TAK-659 vs. >240 for R406) |
| Conditions | Biochemical kinase inhibition assays using recombinant human SYK and FLT3; ATP concentrations at Km. Data from MedChemExpress product datasheet and primary literature [2][3]. |
Why This Matters
Procurement of TAK-659 is essential for research models requiring simultaneous blockade of SYK and FLT3 signaling pathways, as neither fostamatinib nor entospletinib can replicate this dual inhibition profile.
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